
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2S,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trachelanthic acid is a necic acid component of pyrrolizidine alkaloids, which are naturally occurring compounds found in various plant species. These alkaloids are known for their toxicological properties and are often studied for their potential medicinal applications. Trachelanthic acid is structurally similar to other necic acids like viridifloric acid and echimidinic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trachelanthic acid involves several steps. One common method includes the diastereoselective reduction of a side-chain keto group in a precursor compound, such as (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one. This reduction can be achieved using reagents like diisobutylaluminum hydride (i-Bu2AlH) in ether, leading to the formation of intermediates that can be hydrolyzed to yield trachelanthic acid .
Industrial Production Methods: While specific industrial production methods for trachelanthic acid are not well-documented, the synthesis typically follows similar organic chemistry principles used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions: Trachelanthic acid undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert alcohol groups back to ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Reduction: Diisobutylaluminum hydride (i-Bu2AlH), lithium tri-sec-butylborohydride (LiBH(s-Bu)3)
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: Strong nucleophiles such as sodium hydride (NaH) or organolithium reagents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of keto groups typically yields alcohols, while oxidation can produce ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
Trachelanthic acid is primarily studied in the context of pyrrolizidine alkaloids, which have significant biological and toxicological properties. These compounds are investigated for their potential medicinal applications, including their use as anti-cancer agents and their role in plant defense mechanisms . Additionally, trachelanthic acid and its derivatives are used in the synthesis of other complex organic molecules, making them valuable in organic chemistry research .
Wirkmechanismus
Trachelanthic acid is structurally similar to other necic acids such as viridifloric acid and echimidinic acid . These compounds share common features, including their role as components of pyrrolizidine alkaloids. trachelanthic acid is unique in its specific stereochemistry and the particular alkaloids it forms. For example, viridifloric acid and echimidinic acid differ in their side-chain structures and the specific alkaloids they produce .
Vergleich Mit ähnlichen Verbindungen
- Viridifloric acid
- Echimidinic acid
- Retronecine
- Indicine
- Intermedine
Eigenschaften
CAS-Nummer |
23944-48-1 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7+/m1/s1 |
InChI-Schlüssel |
KXEISHUBUXWXGY-VDTYLAMSSA-N |
Isomerische SMILES |
C[C@H]([C@@](C(C)C)(C(=O)O)O)O |
Kanonische SMILES |
CC(C)C(C(C)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


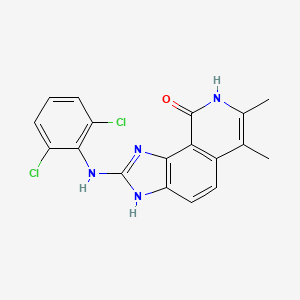

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)
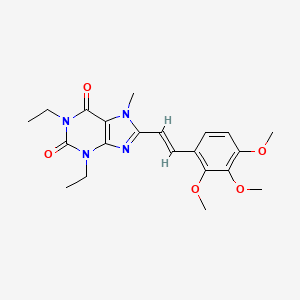
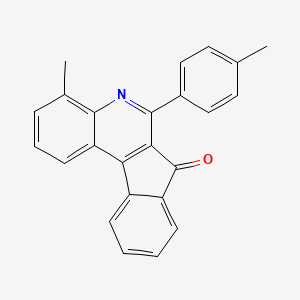

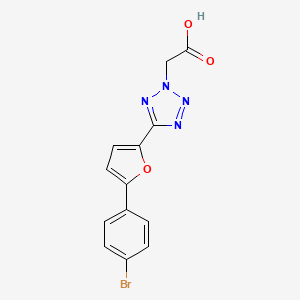
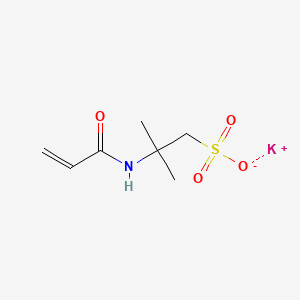

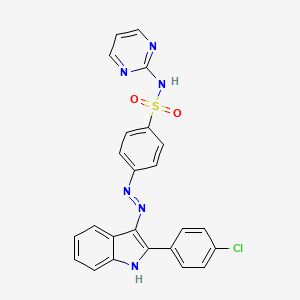

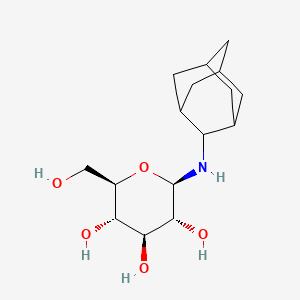
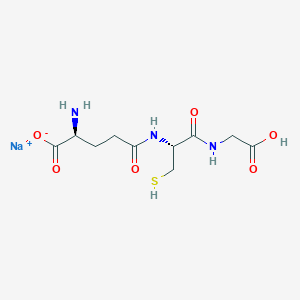
![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)
